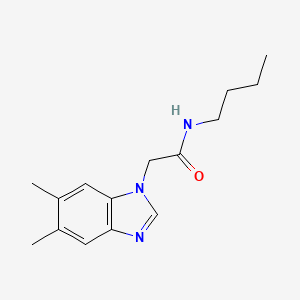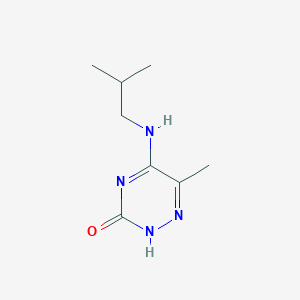
N-butyl-2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)acetamide
Overview
Description
N-butyl-2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of benzodiazole derivatives Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The primary target of N-butyl-2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetamide is Microsomal prostaglandin E synthase-1 (mPGES-1) . mPGES-1 is an enzyme that converts the COX product PGH2 into the biologically active PGE2 . This enzyme’s expression is induced in response to pro-inflammatory mediators, including LPS, IL-1β, and TNF-α .
Mode of Action
N-butyl-2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetamide, also known as CAY10678, is a benzoimidazole that potently inhibits human and rat recombinant mPGES-1 . It has minimal effects on COX-1, COX-2, PGIS, and hematopoietic PGDS at 50 μM but reduces lipocalin-type PGDS activity by 60% at this concentration .
Biochemical Pathways
The compound blocks PGE2 synthesis in isolated cells and whole blood treated with LPS or IL-1β . This inhibition of PGE2 synthesis affects the downstream inflammatory response, as PGE2 is a potent mediator of inflammation.
Pharmacokinetics
It’s known that the compound dose-dependently blocks pge2 synthesis , suggesting that it has sufficient bioavailability to exert its effects.
Result of Action
The compound dose-dependently reduces PGE2 synthesis and cell recruitment during inflammation in mice . This suggests that it has anti-inflammatory effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)acetamide typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized using the Debus-Radziszewski synthesis, which involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using appropriate alkyl halides in the presence of a base.
Attachment of the N-butyl Group: The N-butyl group can be introduced through nucleophilic substitution reactions using butyl halides.
Formation of the Acetamide Moiety: The acetamide moiety can be formed by reacting the intermediate product with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
N-butyl-2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)acetamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole
- 5,6-dimethylbenzimidazole
- 4-tert-butyl-2,6-dimethyl-3,5-dinitroacetophenone
Uniqueness
N-butyl-2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)acetamide is unique due to its specific substitution pattern on the benzodiazole core, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
N-butyl-2-(5,6-dimethylbenzimidazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-4-5-6-16-15(19)9-18-10-17-13-7-11(2)12(3)8-14(13)18/h7-8,10H,4-6,9H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQLJBZPXKRSQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1C=NC2=C1C=C(C(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-methyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4453366.png)
![2-(4-chlorophenyl)-7-(2-furylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4453374.png)
![2-(4-chlorophenyl)-7-cyclopentylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4453381.png)
![7-(2-mercaptoethyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4453394.png)
![N-[1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B4453402.png)
![N-[4-(1-hydroxyethyl)phenyl]butanamide](/img/structure/B4453406.png)
![2-amino-5H-chromeno[4,3-d]pyrimidin-5-ol](/img/structure/B4453412.png)

![2-furyl-N-{[1-(2-methoxyethyl)benzimidazol-2-yl]methyl}carboxamide](/img/structure/B4453435.png)
![N,N-diethyl-2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]acetamide](/img/structure/B4453438.png)
![2-{2-[(AZEPAN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE](/img/structure/B4453446.png)
![N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B4453447.png)

![N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-METHYL-N-(PYRIDIN-2-YL)PROPANAMIDE](/img/structure/B4453471.png)
